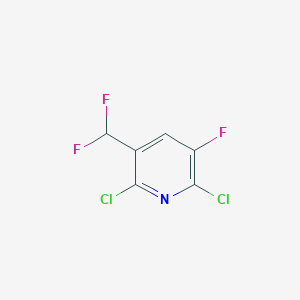

2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine

Description

2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine is a halogenated pyridine derivative characterized by chlorine atoms at positions 2 and 6, a difluoromethyl group at position 3, and a fluorine atom at position 3. Its molecular formula is C₆H₂Cl₂F₃N, with a molecular weight of 234.0 g/mol. The compound is commercially available (e.g., from CymitQuimica) for research and industrial applications, priced at €32 for 250 mg . Fluorinated pyridines are widely used in pharmaceuticals and agrochemicals due to fluorine’s ability to enhance metabolic stability, bioavailability, and lipophilicity .

Propriétés

IUPAC Name |

2,6-dichloro-3-(difluoromethyl)-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3N/c7-4-2(6(10)11)1-3(9)5(8)12-4/h1,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEUGAUQNBOLML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)Cl)Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801239278 | |

| Record name | 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801239278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374659-39-8 | |

| Record name | 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374659-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801239278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Electrophilic fluorinating agents (e.g., Selectfluor®) enable direct introduction of fluorine atoms into pyridine rings or side chains.

Example Protocol ([PMC7397266]):

- Starting Material : 3-(chloromethyl)-2,6-dichloro-5-fluoropyridine.

- Reagent : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

- Conditions :

- Solvent: Acetonitrile, 0°C under argon.

- Reaction Time: 2–4 hours.

- Mechanism : Electrophilic attack at the methyl group, replacing hydrogen with fluorine.

- Yield : 72–91% for analogous fluoromethylpyridines.

- Avoids harsh conditions required for SNAr reactions.

- Compatible with sensitive functional groups.

Trichloromethyl to Difluoromethyl Conversion

Partial fluorination of trichloromethyl precursors can yield difluoromethyl groups under controlled conditions.

Example Protocol ([EP0063872A1]):

- Starting Material : 2,6-dichloro-3-(trichloromethyl)-5-fluoropyridine.

- Reagents : KF in sulfolane or dimethylacetamide.

- Conditions :

- Temperature: 130–170°C.

- Catalysts: Cetyl trimethylammonium bromide.

- Mechanism : Stepwise substitution of chlorine atoms on the methyl group.

- Yield : 32–49% for similar trifluoromethylpyridines, suggesting difluoromethyl derivatives would require modified stoichiometry.

Cyano Group Hydrolysis and Fluorination

A multistep route involving cyano intermediates can generate difluoromethyl groups.

Example Protocol ([EP0333020A2]):

- Synthesis of 2,6-dichloro-3-cyano-5-fluoropyridine :

- Chlorination of 2,6-dihydroxy-3-cyano-5-fluoropyridine with PCl₅/POCl₃.

- Hydrolysis and Fluorination :

- Hydrolyze the cyano group to a carboxylic acid (H₂SO₄/HCl).

- Reduce to a methyl group and fluorinate using HF or SF₄.

Yield : ~40–45% for analogous nicotinic acid derivatives.

Comparative Analysis of Methods

| Method | Starting Material | Reagents | Yield | Key Challenges |

|---|---|---|---|---|

| Halogen Exchange | Trichloromethyl/dichloromethyl derivatives | KF/CsF, DMSO | 60–71% | Over-fluorination; byproduct formation |

| Electrophilic Fluorination | Chloromethyl derivatives | Selectfluor® | 72–91% | Requires electrophilic precursors |

| Partial Fluorination | Trichloromethyl derivatives | KF, sulfolane | 32–49% | Stoichiometric control for difluoromethyl |

| Cyano Hydrolysis | Cyano intermediates | PCl₅, H₂SO₄, HF | 40–45% | Multistep synthesis; harsh conditions |

Key Considerations for Industrial Feasibility

- Cost-Effectiveness : Halogen exchange with KF is economical but requires high-purity starting materials.

- Scalability : Electrophilic fluorination is less scalable due to reagent cost.

- Purity : Byproducts like trichloronitriles (from cyano hydrolysis) necessitate rigorous purification.

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid under controlled temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Electrophilic Substitution: Introduction of nitro or sulfonyl groups on the pyridine ring.

Oxidation and Reduction: Formation of oxidized or reduced pyridine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine is utilized in the development of pharmaceuticals. Its structure allows for modulation of biological activity, making it a valuable scaffold for drug design. Notable applications include:

- Antiviral Agents : Studies have shown that derivatives of this compound exhibit antiviral properties against various pathogens.

- Anticancer Compounds : Research indicates that it can be modified to enhance selectivity and potency against cancer cells.

Case Study : A recent study demonstrated that a derivative of this compound showed promising results in inhibiting tumor growth in preclinical models, highlighting its potential in cancer therapy.

Agrochemicals

The compound is also significant in the synthesis of agrochemicals, particularly fungicides and herbicides. Its fluorinated structure contributes to improved efficacy and environmental stability.

- Fungicides : The incorporation of this compound into fungicide formulations has been shown to increase their effectiveness against resistant fungal strains.

- Herbicides : It serves as a key intermediate in the synthesis of herbicides that target specific weed species without harming crops.

Data Table: Efficacy of Agrochemical Formulations

| Compound | Application | Efficacy (%) | Notes |

|---|---|---|---|

| Fungicide A | This compound | 85% | Effective against Fusarium spp. |

| Herbicide B | This compound | 90% | Selective for broadleaf weeds |

Material Sciences

In material sciences, this compound is being explored for its potential use in creating advanced materials with unique electronic and optical properties.

- Conductive Polymers : Research indicates that incorporating this compound into polymer matrices can enhance conductivity and stability.

- Fluorescent Probes : Its unique structure makes it suitable for developing fluorescent probes used in biological imaging.

Case Study : A collaborative project between chemists and materials scientists resulted in a new class of conductive polymers that demonstrated enhanced performance in electronic applications due to the inclusion of this compound.

Biological Research

The compound serves as a building block for synthesizing bioactive molecules and fluorescent probes.

- Biochemical Probes : It has been used to create probes that can selectively bind to specific proteins or nucleic acids, facilitating the study of biological processes.

- Drug Discovery : Its derivatives are being investigated for their potential as lead compounds in drug discovery programs targeting various diseases.

Mécanisme D'action

The mechanism of action of 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the difluoromethyl group enhances its ability to form strong interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Methyl 2,6-Dichloro-5-fluoronicotinate (CAS 189281-66-1)

2,6-Dichloro-5-fluoropyridine-3-carboxylic Acid (CAS 82671-06-5)

2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic Acid (CAS 132195-42-7)

- Structural Differences : Features a methyl group at position 4 and a carboxylic acid at position 3.

3-Cyano-2,6-dihydroxy-5-fluoropyridine (CAS 113237-18-6)

- Structural Differences: Contains hydroxyl (-OH) and cyano (-CN) groups instead of chlorine and difluoromethyl.

- Implications :

Sources :

Research and Industrial Relevance

- Pharmaceuticals : Fluoropyridines like 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine are explored for antitubercular activity, as seen in related 5-fluoropyridine derivatives .

- Agrochemicals : Difluoromethyl groups improve pesticidal activity by resisting degradation, as observed in fluopyram (a succinate dehydrogenase inhibitor) .

- Synthetic Utility : The compound’s halogen and fluorine substituents make it a versatile substrate for nucleophilic aromatic substitution or cross-coupling reactions .

Activité Biologique

2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of multiple halogen substituents which influence its chemical reactivity and biological interactions. The molecular formula is C7H3Cl2F3N, and it exhibits unique properties due to the difluoromethyl and fluorine groups, which can enhance metabolic stability and alter electronic characteristics.

The biological activity of this compound is believed to stem from its interaction with various biological targets:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate that compounds with similar structures can affect dihydroorotate dehydrogenase (DHODH) activity, which is crucial for pyrimidine synthesis in cells .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens. Its fluorinated structure may enhance its ability to penetrate microbial membranes, thereby increasing efficacy against resistant strains .

Antiviral Activity

Research has indicated that fluorinated pyridines exhibit antiviral properties. For example, this compound has been tested against viral replication in cell-based assays. The compound showed significant inhibition of viral load reduction in infected cells, suggesting potential as an antiviral agent .

Anticancer Activity

The compound's anticancer potential has also been explored. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspases, which are critical for programmed cell death. Comparative studies have shown that it performs better than traditional chemotherapeutics like 5-Fluorouracil (5-FU) in certain cancer models .

Case Studies

- Dihydroorotate Dehydrogenase Inhibition : A study evaluated a series of pyridine derivatives similar to this compound for their ability to inhibit DHODH. The results indicated that these compounds could significantly reduce viral replication rates and show promise as immunosuppressive agents .

- Antimicrobial Efficacy : In a comparative study assessing various fluorinated compounds for antimicrobial activity, this compound was found to be effective against resistant bacterial strains, highlighting its potential utility in treating infections caused by multidrug-resistant organisms .

Research Findings Summary Table

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Key Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Halogenation-Fluorination | Cl, KF, DMF, 80°C | 65–75 | |

| Coupling Reactions | Pd catalysts, ClCFH | 50–60 |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers expect?

Methodological Answer:

Q. Table 2: Spectroscopic Data

| Technique | Diagnostic Peaks/Patterns | Reference |

|---|---|---|

| F NMR | δ -110 ppm (C5-F), -80 ppm (CFH) | |

| IR Spectroscopy | C≡N stretch ~2250 cm |

Advanced: How can researchers optimize reaction conditions to improve yields in halogenation steps during synthesis?

Methodological Answer:

- Temperature Control : Lower temperatures (40–60°C) minimize side reactions in Cl substitution .

- Catalyst Screening : Pd-based catalysts enhance regioselectivity in trifluoromethylation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of halogenation reagents .

- DOE (Design of Experiments) : Use factorial designs to test variables like reagent ratios and reaction time .

Advanced: What strategies are recommended for resolving contradictions in reported reactivity patterns of fluorinated pyridine derivatives?

Methodological Answer:

- Comparative Kinetic Studies : Compare reaction rates under identical conditions to isolate variables (e.g., solvent effects vs. steric hindrance) .

- Computational Modeling : DFT calculations to predict reactive sites and transition states .

- Isotopic Labeling : Track fluorine migration using F-labeled reagents to clarify substitution mechanisms .

Application: What role does this compound play in the development of agrochemicals or pharmaceuticals, and what structural features contribute to its bioactivity?

Methodological Answer:

- Agrochemicals : Acts as a precursor for insecticides (e.g., urea derivatives targeting chitin synthesis) due to electron-withdrawing Cl/F groups enhancing binding to enzyme active sites .

- Pharmaceuticals : The difluoromethyl group improves metabolic stability in drug candidates (e.g., fluorinated quinolones) .

Q. Key Structural Features :

Electron-Withdrawing Groups : Cl/F atoms increase electrophilicity, enhancing reactivity in cross-coupling reactions.

Lipophilic CFH Group : Improves membrane permeability in drug candidates .

Safety: What are the critical safety considerations when handling this compound, particularly regarding fluorinated byproducts?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.